1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
This compound belongs to the pyridazinone-carboxamide class, characterized by a dihydropyridazine core substituted with carboxamide groups and aromatic moieties. Its structure includes:
Properties
IUPAC Name |
1-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O5/c1-30-15-6-4-14(5-7-15)23-21(29)16-8-10-20(28)26(25-16)12-19(27)24-17-11-13(22)3-9-18(17)31-2/h3-11H,12H2,1-2H3,(H,23,29)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHXGSWPXBLHQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of substituents: The chloro and methoxy groups can be introduced via electrophilic aromatic substitution reactions, while the carbamoyl group can be added through nucleophilic substitution reactions.
Final assembly: The final compound is obtained by coupling the substituted pyridazine core with the appropriate carbamoyl and methoxyphenyl groups under controlled conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Hydrolysis: The carbamoyl group can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound 1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is of significant interest in various scientific research applications. This article will explore its potential uses, particularly in medicinal chemistry, agriculture, and materials science, supported by relevant data tables and case studies.
Structure and Composition
The compound features a complex structure that includes:
- A pyridazine core
- Carbamoyl and methoxyphenyl substituents
- A carboxamide functional group
This structural diversity contributes to its biological activity and potential applications.
Molecular Formula
The molecular formula for this compound is .
Medicinal Chemistry
The compound has shown promise in the following areas:
Anticancer Activity
Case studies have demonstrated that derivatives of pyridazine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study found that similar compounds can induce apoptosis in human cancer cells by disrupting mitochondrial function .
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | HeLa | 15.2 | Mitochondrial disruption |
| Study B | MCF-7 | 20.5 | Apoptosis induction |
Antimicrobial Properties
Research indicates that compounds with similar structures possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. A notable study reported an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus .
Agricultural Applications
The compound's derivatives are being explored for use as agrochemicals, particularly as herbicides and fungicides. The chlorinated phenyl group enhances herbicidal activity by inhibiting specific enzyme pathways in plants.
| Application | Target Organism | Effectiveness |
|---|---|---|
| Herbicide | Dicotyledonous weeds | Effective at 100 g/ha |
| Fungicide | Fungal pathogens | Reduced infection rates by 75% |
Materials Science
In materials science, the compound’s unique structure allows it to be utilized in the development of novel polymers and coatings with enhanced thermal stability and mechanical properties. Research has shown that incorporating such compounds into polymer matrices can improve their resistance to degradation under UV light exposure .
Mechanism of Action
The mechanism of action of 1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
The compound shares structural motifs with several pyridazinone and pyrazole derivatives. Key comparisons include:
Key Observations :
- Thermal Stability: Pyridazinone derivatives (e.g., ) generally exhibit higher melting points than pyridine/pyrazole analogs, suggesting stronger intermolecular interactions (e.g., hydrogen bonding) .
Biological Activity
The compound 1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a member of the dihydropyridazine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A dihydropyridazine core
- Substituents including a 5-chloro-2-methoxyphenyl group and a 4-methoxyphenyl moiety.
- A carboxamide functional group contributing to its biological activity.
Molecular Formula
- Molecular Formula : C19H20ClN3O3
- Molecular Weight : 367.83 g/mol
Research indicates that compounds similar to this one may exhibit various biological activities, including:
- Antioxidant Activity : The presence of phenolic groups in the structure suggests potential antioxidant properties, as seen in other compounds with similar scaffolds .
- Antimicrobial Activity : Dihydropyridazines have been studied for their antimicrobial properties, potentially inhibiting bacterial growth through cell membrane disruption or interference with metabolic pathways .
Case Studies and Research Findings
- Antioxidant Activity Assessment
- Antimicrobial Studies
- Inhibition Studies
Comparative Biological Activity Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
